molecular formula C20H21NO6S B6503828 3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-methyl-1,4-dihydroquinolin-4-one CAS No. 899214-78-9

3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-methyl-1,4-dihydroquinolin-4-one

Cat. No. B6503828
CAS RN: 899214-78-9
M. Wt: 403.5 g/mol
InChI Key: SYIGLCJGXVVYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-methyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone core is substituted with various functional groups including an ethoxybenzenesulfonyl group at the 3-position, methoxy groups at the 6 and 7 positions, and a methyl group at the 1 position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. For instance, the ethoxybenzenesulfonyl group could potentially be introduced via a sulfonylation reaction . The methoxy groups could be introduced via a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinolinone core suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethoxybenzenesulfonyl group could potentially undergo nucleophilic substitution reactions . The methoxy groups could potentially be deprotonated to form methoxide ions, which are strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple oxygen atoms could result in the compound being relatively polar . Its solubility in various solvents would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-5-27-13-6-8-14(9-7-13)28(23,24)19-12-21(2)16-11-18(26-4)17(25-3)10-15(16)20(19)22/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGLCJGXVVYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethoxyphenyl)sulfonyl)-6,7-dimethoxy-1-methylquinolin-4(1H)-one

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